molecular formula C17H22N4O4 B2807660 3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2189435-23-0

3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2807660
CAS No.: 2189435-23-0
M. Wt: 346.387
InChI Key: JYRYOIOMBWFHOC-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2189435-23-0) is a synthetic organic compound with the molecular formula C17H22N4O4 and a molecular weight of 346.38 g/mol . This complex molecule features a hybrid architecture, incorporating a piperidine ring connected to both a 4,5,6,7-tetrahydro-1,2-benzoxazole (a saturated bicyclic structure) and a 3-methylimidazolidine-2,4-dione (hydantoin) moiety . This specific structural combination suggests potential for interesting physicochemical and biological properties. With a topological polar surface area of approximately 87 Ų and low hydrogen bonding capacity, this compound presents a valuable scaffold for medicinal chemistry and drug discovery research . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex target molecules. Its well-defined structure, confirmed by identifiers such as the InChIKey JYRYOIOMBWFHOC-UHFFFAOYSA-N, also makes it suitable for use as a reference standard in analytical chemistry and screening libraries . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-19-14(22)10-21(17(19)24)11-6-8-20(9-7-11)16(23)15-12-4-2-3-5-13(12)25-18-15/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRYOIOMBWFHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=NOC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the imidazolidine-2,4-dione core: This step involves the cyclization of urea derivatives with appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential , particularly in treating various diseases. It has shown promise in:

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against human tumor cells with promising results in inhibiting cell growth .

Research indicates that the compound may possess:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Its interaction with specific molecular targets may provide neuroprotective benefits, making it a candidate for further exploration in neurodegenerative disorders.

Materials Science

In addition to its biological applications, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure enables the development of novel materials with tailored properties for industrial applications.

  • Anticancer Evaluation :
    • A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. The findings indicated a mean growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M, highlighting its potential as an anticancer agent .
  • Synthesis and Functionalization :
    • Researchers have developed synthetic routes for creating derivatives of this compound that enhance its biological activity. These derivatives have been tested for improved efficacy against specific targets in cancer therapy .

Mechanism of Action

The mechanism of action of 3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Hydantoin Core

  • 3-Phenyl Analog (BK42899): The compound 3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK42899, CAS 2034331-60-5) differs only in the substitution of the methyl group with a phenyl ring at the hydantoin 3-position. This substitution increases molecular weight (408.45 g/mol vs. Phenyl groups often enhance π-π stacking interactions in drug-receptor complexes, whereas methyl groups may improve solubility .

Heterocyclic Modifications

  • 4-(6-Fluoro-1,2-Benzisoxazol-3-yl) Derivative: The compound 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate features a benzisoxazole ring instead of benzoxazole. Additionally, the fluorinated benzisoxazole may enhance blood-brain barrier penetration compared to non-fluorinated analogs .
  • Tetrahydroimidazo[1,2-a]pyridine Derivatives: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (melting point: 243–245°C) shares a fused bicyclic system but replaces benzoxazole with a tetrahydroimidazo-pyridine core. The nitrophenyl and cyano groups introduce strong electron-withdrawing effects, which could influence reactivity in synthetic pathways or interactions with biological targets .

Table 1: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Synthesis Method Reference
3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (Target) Not provided ~351.42* Not reported Methyl-hydantoin, benzoxazole-piperidine Not specified
3-Phenyl Analog (BK42899) C22H24N4O4 408.45 Not reported Phenyl-hydantoin, benzoxazole-piperidine Commercial synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Not provided Not reported 243–245 Nitrophenyl, cyano, ester groups One-pot two-step reaction
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-...pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Not provided Not reported Not reported Fluorinated benzisoxazole, pyrido-pyrimidine X-ray crystallography

*Estimated based on substituent differences from BK42897.

Biological Activity

3-Methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring and an imidazolidine core, indicating possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It has a molecular weight of approximately 346.387 g/mol and the following structural formula:

C17H22N4O4\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{4}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The exact mechanism is not fully elucidated but is believed to involve modulation of signaling pathways related to insulin sensitivity and glucose metabolism. Preliminary studies suggest that it may act as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling.

In Vitro Studies

Several studies have investigated the effects of this compound on cellular models:

  • Insulin Sensitivity : In vitro assays demonstrated that the compound improved glucose uptake in muscle cells by enhancing insulin signaling pathways. This effect was linked to increased expression of key genes involved in glucose metabolism such as IRS1 and PI3K .
  • Adipogenesis : The compound exhibited anti-adipogenic properties by inhibiting lipid accumulation in 3T3-L1 cells. This suggests a potential application in obesity management .

In Vivo Studies

In vivo studies using diabetic rat models showed that treatment with this compound resulted in significant improvements in blood glucose levels and insulin sensitivity:

Study TypeModel UsedKey Findings
Diabetic Rat ModelSTZ-induced diabetic ratsReduced blood glucose levels; improved insulin sensitivity
C57BL/KsJ-db/db MiceDiabetic miceEnhanced oral glucose tolerance; normalized serum lipid profiles

Case Studies

A notable case study involved the evaluation of this compound's efficacy as a PTP1B inhibitor. The results indicated that it could significantly decrease PTP1B activity at concentrations as low as 10 µM. This inhibition correlated with improved insulin action and enhanced glucose uptake in treated cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazole-piperidine scaffold. Key steps include cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon/nitrogen). Intermediates are validated via NMR and mass spectrometry (MS) to confirm structural integrity. For example, the carbonyl group in the piperidine moiety is verified via 13C^{13}\text{C} NMR at ~170 ppm, while purity is assessed using HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR are essential for structural confirmation. Stability studies employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by HPLC-UV or LC-MS to monitor degradation products. Buffer systems like ammonium acetate (pH 6.5) are used in assay methods to ensure reproducibility .

Q. How can researchers design preliminary assays to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods. Dose-response curves (IC50_{50}) are generated at concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) are mandatory to validate assay conditions .

Advanced Research Questions

Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved?

  • Methodological Answer : Discrepancies in PK parameters (e.g., bioavailability, half-life) often arise from differences in assay matrices (plasma vs. buffer) or animal models. Cross-validate findings using isotopic labeling (e.g., 14C^{14}\text{C}-tagged compound) and mass spectrometry imaging (MSI) to track tissue distribution. Meta-analysis of prior studies using Bayesian statistics can identify methodological biases .

Q. What strategies optimize the compound’s selectivity for target vs. off-target receptors?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) identifies key binding interactions. Follow with alanine-scanning mutagenesis of the target receptor to validate critical residues. Off-target profiling using panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) at 10 µM reduces false positives .

Q. How can researchers address spectral ambiguities in NMR data for this compound?

  • Methodological Answer : Overlapping proton signals (e.g., piperidine CH2_2 groups) are resolved via 2D NMR techniques (COSY, HSQC). For example, 1H^{1}\text{H}-13C^{13}\text{C} HSQC distinguishes equatorial/axial protons in the piperidine ring. Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) clarify conformational exchange .

Q. What experimental frameworks validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 knockout models of the proposed target with rescue experiments (e.g., overexpression of wild-type vs. mutant protein). Pharmacodynamic (PD) markers (e.g., phosphorylation status) are monitored via Western blot or ELISA. For in vivo models, use conditional transgenic mice to isolate tissue-specific effects .

Q. How can predictive models improve synthesis yield and reduce side-reactions?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Quantum mechanical calculations (DFT) predict transition states and side-reaction pathways. For example, minimizing diketopiperazine formation requires strict anhydrous conditions and rapid quenching .

Data Presentation Table: Key Analytical Parameters

Parameter Method Typical Values References
PurityHPLC-UV (C18 column)≥95% (λ = 254 nm)
Melting PointDifferential Scanning Calorimetry (DSC)180–185°C
LogPShake-flask (octanol/water)2.3 ± 0.2
Plasma StabilityLC-MS (37°C, 24h)<5% degradation in mouse plasma

Theoretical and Methodological Considerations

  • Guiding Frameworks : Link research to conceptual models like structure-activity relationships (SAR) or metabolic pathway analysis. For example, the benzoxazole moiety’s electron-withdrawing effects can be rationalized via Hammett σ constants .
  • Contradiction Resolution : Replicate conflicting studies using standardized protocols (e.g., OECD guidelines) and publish negative results to refine hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.